molecular formula C25H24N2O3 B4006991 N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

Cat. No. B4006991
M. Wt: 400.5 g/mol
InChI Key: WFMOHGIYKDRBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide is 400.17869263 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasound-Assisted Synthesis and Anti-Tubercular Activity

A study by Nimbalkar et al. (2018) highlights the ultrasound-assisted synthesis of novel derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. The research underscores the efficiency of green chemistry tools in synthesizing compounds with significant biological activities and low cytotoxicity, suggesting potential applications in anti-tubercular drug discovery Nimbalkar et al., 2018.

Histone Deacetylase Inhibitors for Cancer Therapy

Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors, exhibiting potent antiproliferative activity against cancer cell lines. This research suggests the therapeutic potential of these compounds in treating cancers through epigenetic modulation Jiao et al., 2009.

Antitumor Agents

El‐serwy et al. (2016) synthesized novel quinazolin derivatives and evaluated their cytotoxic activity against human carcinoma cell lines. The study provides insights into the design of antitumor agents leveraging the structural features of benzamide derivatives El‐serwy et al., 2016.

Antiepileptic Activity

Asadollahi et al. (2019) investigated novel phthalimide derivatives bearing amino acid conjugated anilines for their antiepileptic activity. The study's findings on the seizure latency threshold and molecular docking with the GABAA receptor offer potential pathways for developing new antiepileptic drugs Asadollahi et al., 2019.

Antibacterial and Antifungal Activity

Ighilahriz-Boubchir et al. (2017) explored the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their biological activity. The compounds exhibited inhibitory effects on the growth of bacteria and fungi, highlighting their potential as antimicrobial agents Ighilahriz-Boubchir et al., 2017.

properties

IUPAC Name

N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-23(26-15-17-9-5-2-6-10-17)20(13-16-7-3-1-4-8-16)27-24(29)21-18-11-12-19(14-18)22(21)25(27)30/h1-12,18-22H,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMOHGIYKDRBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide
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N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide
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N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

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